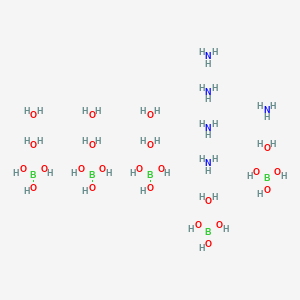

Azane;boric acid;octahydrate

CAS No.:

Cat. No.: VC13845998

Molecular Formula: B5H46N5O23

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | B5H46N5O23 |

|---|---|

| Molecular Weight | 538.5 g/mol |

| IUPAC Name | azane;boric acid;octahydrate |

| Standard InChI | InChI=1S/5BH3O3.5H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;5*1H3;8*1H2 |

| Standard InChI Key | KRZOOZIZBZDVQZ-UHFFFAOYSA-N |

| SMILES | B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.O.O.O.O.O.O.O.O |

| Canonical SMILES | B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.O.O.O.O.O.O.O.O |

Introduction

Chemical Structure and Composition

Ammonium pentaborate octahydrate belongs to the family of ammonium borates, characterized by the presence of ammonium ions (), borate anions (), and water molecules in a crystalline lattice. The octahydrate form contains eight water molecules per formula unit, which stabilize the structure through hydrogen bonding. X-ray diffraction studies reveal a layered structure where borate polyhedra (comprising triangles and tetrahedra) are interconnected, with ammonium ions occupying interstitial sites .

The compound’s stoichiometry is critical for its thermal decomposition pathway. When heated, it releases ammonia and water, ultimately yielding boric oxide () at elevated temperatures. The decomposition reaction proceeds as follows:

This reaction is foundational to its industrial applications, particularly in glass and ceramic production .

Synthesis and Production Methods

Industrial Synthesis from Ammonium Borates

The primary method for synthesizing ammonium pentaborate octahydrate involves the reaction of boric acid () with ammonia () in aqueous media. The process is optimized by controlling pH and temperature to favor crystallization of the octahydrate form. For example, a saturated solution of boric acid is neutralized with aqueous ammonia under reflux, followed by slow evaporation to precipitate crystals .

Table 1: Synthesis Conditions for Ammonium Pentaborate Octahydrate

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | Enhances crystallization rate |

| pH | 8.5–9.2 | Prevents formation of competing borate phases |

| Reaction Time | 4–6 hours | Ensures complete ammoniation |

| Solvent Composition | 30–40% Ethanol/Water | Reduces solubility for precipitation |

Alternative Routes via Borate Esterification

A patented process leverages ammonium pentaborate octahydrate as a precursor for borate esters. By reacting the compound with alcohols (e.g., butanol or hexanol) in the presence of azeotrope formers (e.g., cyclohexene), trialkyl borates () are produced alongside ammonia and water. The reaction mechanism involves:

This method avoids corrosive acids like sulfuric acid, making it environmentally favorable .

Thermal and Physicochemical Properties

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) of ammonium pentaborate octahydrate reveals a multi-stage decomposition process:

-

Dehydration (50–150°C): Loss of eight water molecules.

-

Deammoniation (150–400°C): Release of two ammonia molecules.

-

Boric Oxide Formation (>400°C): Residual boron oxides coalesce into a glassy phase.

Table 2: Thermal Decomposition Data

| Stage | Temperature Range | Mass Loss (%) | Products |

|---|---|---|---|

| Dehydration | 50–150°C | 28.5 | |

| Deammoniation | 150–400°C | 5.2 | |

| Boric Oxide Formation | 400–800°C | 66.3 |

The final boric oxide product typically achieves 93–94% purity, with impurities arising from residual ammonia (0.5–1.0%) and trace metals from reactor corrosion .

Solubility and Stability

Ammonium pentaborate octahydrate exhibits moderate solubility in water (15.2 g/100 mL at 25°C) but is insoluble in nonpolar solvents. Its stability under ambient conditions makes it preferable to ammonium tetraborate, which suffers from ammonia volatility .

Industrial Applications

Boric Oxide Production

Fluidized bed calcination of ammonium pentaborate octahydrate at 873–1173 K produces granular boric oxide, a precursor for borosilicate glasses and ceramics. The process minimizes corrosion by avoiding molten phases, though vacuum systems are required to enhance purity .

Flame Retardants and Catalysts

The compound’s boron content lends itself to flame-retardant formulations for polymers and textiles. Additionally, it serves as a catalyst support in petrochemical cracking reactions due to its high surface area post-decomposition .

Recent Advances and Challenges

Corrosion Mitigation Strategies

Recent patents highlight innovations in reactor linings (e.g., alumina-coated vessels) to reduce metallic contamination during calcination. Computational modeling has also optimized fluidized bed parameters to shorten residence times by 30% .

Environmental and Economic Considerations

While the esterification route eliminates sulfuric acid waste, ethanol recovery remains energy-intensive. Life-cycle assessments suggest coupling with renewable energy sources could reduce the carbon footprint by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume